molecular formula C19H25NO3 B1324843 Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898764-93-7

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate

Cat. No. B1324843
M. Wt: 315.4 g/mol
InChI Key: HWNSYQUZPUPKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate (EOXPH) is a synthetic compound that has been used in various scientific studies and laboratory experiments. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. EOXPH is a small molecule that is composed of an ethyl group, an oxo group, and a hexanoic acid group. It is a lipophilic compound, meaning it is soluble in organic solvents but insoluble in water. EOXPH has been used to study the effects of various compounds on the body, as well as to investigate the mechanisms of action of certain compounds.

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, related to Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate, have been synthesized and evaluated for their antimalarial activities against P. falciparum (K1 strain) and for antimycobacterium activity. Additionally, their cytotoxic activity against Vero cells was assessed (Nongpanga Ningsanont et al., 2003).

Chemical and Physical Properties

  • X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been reported. This data is vital for understanding the structural properties of these compounds, which are important intermediates in the synthesis of certain anticoagulants like apixaban (Qing Wang et al., 2017).

Synthesis Methods

  • A study on the stereochemistry of Grignard reactions on related δ-keto esters has provided insights into the effects of changing solvents and reactants on the reaction outcomes. This research is crucial for understanding the synthesis processes of compounds like Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate (A. Colantoni et al., 1978).

Applications in Nonlinear Optical Materials

  • Novel, photocrosslinkable, star-shaped molecules have been synthesized by attaching a tricyanopyrroline (TCP)-based chromophore to 6-(4-{1,1-bis-[4-(5-carboxy-pentyloxy)-phenyl]-ethyl}-phenoxy)-hexanoic acid. These molecules, related to Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate, show potential as second-order nonlinear optical active compounds, useful in various photonic applications (M. Cho et al., 2008).

Photovoltaic Applications

  • Derivatives of Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate have been used in the fabrication of organic–inorganic photodiode devices. The electrical and photovoltaic properties of these devices have been studied, indicating potential applications in solar energy conversion (H. Zeyada et al., 2016).

Antimicrobial Activity

  • Compounds related to Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate have been synthesized and tested for antimicrobial activity. This includes testing against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (M. Ghashang et al., 2013).

properties

IUPAC Name

ethyl 6-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-23-19(22)8-4-3-7-18(21)17-11-9-16(10-12-17)15-20-13-5-6-14-20/h5-6,9-12H,2-4,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNSYQUZPUPKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643063
Record name Ethyl 6-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate

CAS RN

898764-93-7
Record name Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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